1-hexadecoxy-4-isothiocyanatobenzene

Description

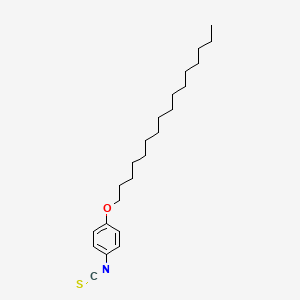

1-Hexadecoxy-4-isothiocyanatobenzene is a synthetic aromatic compound characterized by a benzene ring substituted with a hexadecoxy group (-O-C₁₆H₃₃) at the 1-position and an isothiocyanate (-N=C=S) group at the 4-position. The long alkyl chain confers significant hydrophobicity, making it highly lipophilic and less water-soluble compared to shorter-chain analogs. The isothiocyanate group is highly reactive, enabling applications in bioconjugation, polymer chemistry, and surface functionalization.

Properties

CAS No. |

6637-40-7 |

|---|---|

Molecular Formula |

C23H37NOS |

Molecular Weight |

375.6 g/mol |

IUPAC Name |

1-hexadecoxy-4-isothiocyanatobenzene |

InChI |

InChI=1S/C23H37NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25-23-18-16-22(17-19-23)24-21-26/h16-19H,2-15,20H2,1H3 |

InChI Key |

QZYKAALLMYWYRA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)N=C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-hexadecoxy-4-isothiocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1-hexadecoxy-4-aminobenzene with thiophosgene or other thiocarbonyl transfer reagents. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions . Another method involves the desulfurization of dithiocarbamic acid salts using molecular iodine and sodium bicarbonate in a water/ethyl acetate biphasic medium .

Industrial Production Methods

For industrial production, the synthesis of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of environmentally friendly reagents and solvents is preferred to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-hexadecoxy-4-isothiocyanatobenzene undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products Formed

Thioureas: Formed from the reaction with amines.

Thiocarbamates: Formed from the reaction with alcohols.

Scientific Research Applications

1-hexadecoxy-4-isothiocyanatobenzene has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-hexadecoxy-4-isothiocyanatobenzene involves its interaction with specific molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 1-hexadecoxy-4-isothiocyanatobenzene, differing primarily in alkoxy chain length or substituent type:

Impact of Alkoxy Chain Length

- Lipophilicity and Solubility: The hexadecoxy (C16) chain in the target compound drastically reduces water solubility compared to the dodecoxy (C12) analog (4-dodecyloxyphenyl isothiocyanate) . Longer chains enhance membrane permeability, making the C16 derivative more suitable for lipid-based formulations or hydrophobic matrices. The methoxy (C1) variant (1-(isothiocyanatomethyl)-4-methoxybenzene) exhibits higher polarity and solubility in polar solvents like methanol or water .

Thermal and Chemical Stability :

Substituent Effects on Reactivity

Isothiocyanate Reactivity :

- The electron-donating alkoxy group (-O-C₁₆H₃₃) in the target compound slightly deactivates the benzene ring, reducing electrophilic substitution rates compared to the methylthio (-SCH₃) analog, which has stronger electron-donating effects .

- The methoxy group (-OCH₃) in 1-(isothiocyanatomethyl)-4-methoxybenzene enhances conjugation efficiency in aqueous environments due to improved solubility .

Thioether vs. Ether Linkages :

Research Findings and Trends

- Chain-Length-Dependent Bioactivity : Studies on alkyloxy isothiocyanates suggest that increasing chain length enhances antimicrobial activity against lipid-rich bacterial membranes but reduces bioavailability in aqueous systems .

- Electronic Effects : Methylthio-substituted derivatives exhibit faster reaction kinetics in nucleophilic additions compared to alkoxy analogs, attributed to sulfur’s higher polarizability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.